

# The Fungal Metabolite Neobulgarone E: A Technical Guide

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## Compound of Interest

Compound Name: *Neobulgarone E*

Cat. No.: B15581929

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## Abstract

**Neobulgarone E** is a dimeric anthraquinone derivative belonging to the bianthrone class of natural products. First isolated from the ascomycete fungus *Neobulgaria pura*, it has since been identified as a metabolite of certain *Penicillium* species, including *Penicillium roseopurpureum* and a strain isolated from a mud dauber wasp nest. This technical guide provides a comprehensive overview of **Neobulgarone E**, including its producing organisms, detailed experimental protocols for its isolation and characterization, quantitative data on its physicochemical and biological properties, and a putative biosynthetic pathway.

## Producing Organisms

**Neobulgarone E** has been isolated from several fungal species, highlighting its distribution across different genera within the Ascomycota phylum.

- *Neobulgaria pura*: This ascomycete fungus is the original reported source of **Neobulgarone E**.<sup>[1]</sup>
- *Penicillium roseopurpureum*: An endophytic fungus isolated from the marine alga *Petalonia fascia*, which has also been shown to produce **Neobulgarone E**.<sup>[2]</sup>

- Penicillium sp. CMB-MD22: A fungus associated with an Australian mud dauber wasp nest is another producer of this compound.[\[2\]](#)[\[3\]](#)
- Endophytic Penicillium sp.\*: An endophytic fungus isolated from Limonium tubiflorum has also been reported to produce **Neobulgarone E**.[\[1\]](#)

## Physicochemical Properties

**Neobulgarone E** is a chlorinated bianthrone with the molecular formula  $C_{32}H_{24}Cl_2O_8$ .

Property	Value	Reference
Molecular Formula	$C_{32}H_{24}Cl_2O_8$	<a href="#">[4]</a>
Molecular Weight	607.43 g/mol	<a href="#">[4]</a>
CAS Number	315209-19-9	<a href="#">[4]</a>
Appearance	Yellow oil	<a href="#">[2]</a>

## Experimental Protocols

### Fungal Cultivation and Fermentation

The production of **Neobulgarone E** can be achieved through the cultivation of the producing fungal strains in appropriate nutrient media.

For *Neobulgaria pura*:

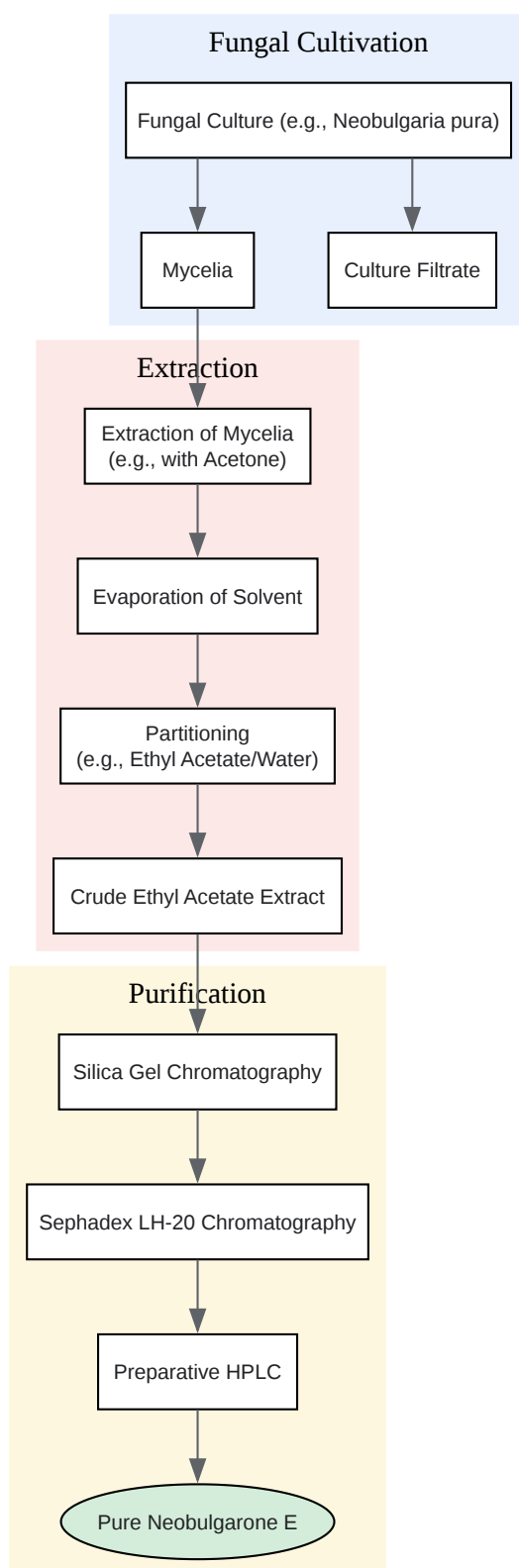
- Media: The fungus is cultivated in a yeast extract-malt extract-glucose (YMG) medium.
- Fermentation: Fermentation is carried out in flasks on a rotary shaker at 22°C for approximately 10 days.

For *Penicillium roseopurpureum*:

- Media: This endophytic fungus can be cultured on solid rice medium.
- Fermentation: The fungus is grown on autoclaved rice medium in flasks at room temperature for several weeks.

## Extraction and Isolation of Neobulgarone E

The following workflow outlines the general procedure for the extraction and purification of **Neobulgarone E** from fungal cultures.



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**Figure 1:** General experimental workflow for the isolation of **Neobulgarone E**.

#### Detailed Steps:

- **Extraction:** The fungal mycelia are separated from the culture broth and extracted with a suitable organic solvent such as acetone or ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is partitioned between ethyl acetate and water. The organic layer, containing **Neobulgarone E**, is collected and concentrated.
- **Chromatography:** The concentrated extract is subjected to a series of chromatographic steps for purification. This typically involves:
  - **Silica Gel Column Chromatography:** The extract is fractionated using a gradient of solvents (e.g., cyclohexane-ethyl acetate).
  - **Sephadex LH-20 Column Chromatography:** Further purification of the active fractions is performed using methanol as the eluent.
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification to yield pure **Neobulgarone E** is achieved using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water).

## Structure Elucidation

The structure of **Neobulgarone E** was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## NMR Spectroscopic Data

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Neobulgarone E**.

Position	<sup>13</sup> C (ppm)	<sup>1</sup> H (ppm, J in Hz)
1, 1'	118.0	-
2, 2'	161.9	-
3, 3'	108.2	6.75 (s)
4, 4'	161.2	-
4a, 4a'	107.5	-
5, 5'	143.2	-
6, 6'	120.5	7.08 (d, 1.5)
7, 7'	138.8	-
8, 8'	124.5	7.55 (d, 1.5)
8a, 8a'	134.5	-
9, 9'	189.5	-
9a, 9a'	112.5	-
10, 10'	36.5	4.65 (s)
10a, 10a'	145.8	-
5-OCH <sub>3</sub> , 5'-OCH <sub>3</sub>	56.5	3.92 (s)
7-CH <sub>3</sub> , 7'-CH <sub>3</sub>	22.0	2.45 (s)

Note: Data is based on reported values and may vary slightly depending on the solvent and instrument used.

## Biological Activity

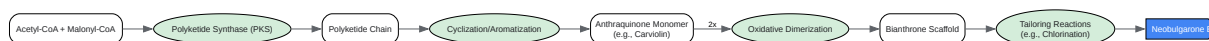
**Neobulgarone E** has been evaluated for a range of biological activities.

Activity	Organism/Cell Line	Result	Reference
Appressorium Formation Inhibition	Magnaporthe grisea	Inhibits appressorium formation	[1]
Cytotoxicity	Various cancer cell lines	Weakly cytotoxic	[1]
Antifungal Activity	General screening	No significant activity	[1]
Antibacterial Activity	General screening	No significant activity	[1]
Phytotoxicity	General screening	Not phytotoxic	[1]

## Putative Biosynthetic Pathway

The biosynthesis of bianthrone-like **Neobulgarone E** is thought to proceed through the dimerization of monomeric anthraquinone precursors. While the specific enzymatic steps for **Neobulgarone E** have not been fully elucidated, a plausible pathway can be proposed based on known fungal polyketide biosynthesis.

The pathway likely begins with the formation of an anthraquinone monomer, such as carviolin, via the polyketide pathway. Two molecules of this monomer then undergo an oxidative coupling reaction to form the bianthrone scaffold. Subsequent tailoring reactions, including chlorination, would then lead to the final structure of **Neobulgarone E**.



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**Figure 2:** Putative biosynthetic pathway for **Neobulgarone E**.

## Conclusion

**Neobulgarone E** is a fascinating fungal metabolite with a unique chemical structure and specific biological activity. Its production by diverse fungal species suggests an interesting ecological role. This technical guide provides a foundational resource for researchers

interested in the further study of **Neobulgarone E**, from its isolation and characterization to the exploration of its biosynthetic pathway and potential applications. The detailed protocols and compiled data herein are intended to facilitate future research and development efforts in the field of natural products chemistry and drug discovery.

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